molecular formula C9H11N B13635870 2-Picoline, 3-isopropenyl-

2-Picoline, 3-isopropenyl-

Cat. No.: B13635870
M. Wt: 133.19 g/mol
InChI Key: SVLPIUNJNGFRNZ-UHFFFAOYSA-N
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Description

2-Methyl-3-(prop-1-en-2-yl)pyridine is a heterocyclic organic compound with a molecular formula of C9H11N It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and a prop-1-en-2-yl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-(prop-1-en-2-yl)pyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with an appropriate alkylating agent under basic conditions. For instance, the reaction of 2-methylpyridine with prop-1-en-2-yl bromide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods: Industrial production of 2-methyl-3-(prop-1-en-2-yl)pyridine typically involves continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a column packed with Raney nickel and a low boiling point alcohol like 1-propanol at high temperature can efficiently produce 2-methylpyridines .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(prop-1-en-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-(prop-1-en-2-yl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-(prop-1-en-2-yl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and van der Waals interactions with the target enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

    2-Methylpyridine: Lacks the prop-1-en-2-yl group, making it less versatile in certain chemical reactions.

    3-Methylpyridine: The methyl group is positioned differently, affecting its reactivity and applications.

    2,3-Dimethylpyridine: Contains an additional methyl group, which can influence its chemical properties and uses.

Uniqueness: 2-Methyl-3-(prop-1-en-2-yl)pyridine is unique due to the presence of both a methyl and a prop-1-en-2-yl group on the pyridine ring. This dual substitution pattern enhances its reactivity and makes it a valuable intermediate in the synthesis of various heterocyclic compounds .

Properties

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

2-methyl-3-prop-1-en-2-ylpyridine

InChI

InChI=1S/C9H11N/c1-7(2)9-5-4-6-10-8(9)3/h4-6H,1H2,2-3H3

InChI Key

SVLPIUNJNGFRNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=C)C

Origin of Product

United States

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